2-(Oxolan-3-yloxy)acetic acid
Overview
Description
Biochemical Analysis
Biochemical Properties
2-(Oxolan-3-yloxy)acetic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially acting as a substrate or inhibitor . The nature of these interactions can vary, with some enzymes being activated by the presence of this compound, while others may be inhibited. These interactions are crucial for understanding the compound’s role in metabolic processes and its potential therapeutic applications.
Cellular Effects
The effects of this compound on cellular processes are diverse and significant. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules, leading to changes in gene expression patterns . Additionally, this compound can affect cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within cells. These effects highlight the compound’s potential as a modulator of cellular functions and its relevance in biochemical research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins These binding interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods. This degradation can lead to changes in its biochemical activity and its effects on cells. Understanding these temporal effects is crucial for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that low doses of the compound can have beneficial effects on cellular function, while higher doses may lead to toxic or adverse effects . For example, at low doses, this compound may enhance metabolic activity and improve cellular health. At high doses, it can cause cellular stress and damage, leading to adverse outcomes. These dosage effects are important for understanding the compound’s therapeutic potential and its safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux For instance, it can act as a substrate for specific enzymes, leading to the production of metabolites that influence cellular metabolism Additionally, this compound can affect the levels of key metabolites, thereby modulating metabolic pathways
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity The compound can be transported across cellular membranes by specific transporters or binding proteins, influencing its localization and accumulation within cells
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications For example, it may be localized to the mitochondria, where it can influence metabolic processes, or to the nucleus, where it can affect gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Oxolan-3-yloxy)acetic acid typically involves the reaction of oxolane derivatives with acetic acid under controlled conditions. One common method includes the esterification of oxolane-3-ol with acetic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(Oxolan-3-yloxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides (e.g., HCl, HBr) and bases (e.g., NaOH, KOH) are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
2-(Oxolan-3-yloxy)acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Oxolan-3-yloxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. For instance, it can inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
- 2-(Tetrahydrofuran-3-yloxy)acetic acid
- 3-Hydroxy-2-oxo-tetrahydrofuran-3-yl ester acetic acid
Comparison: Compared to similar compounds, 2-(Oxolan-3-yloxy)acetic acid exhibits unique properties such as higher stability and specific reactivity patterns.
Properties
IUPAC Name |
2-(oxolan-3-yloxy)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c7-6(8)4-10-5-1-2-9-3-5/h5H,1-4H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZEMYDVVPYLDBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
766539-53-1 | |
Record name | 2-(oxolan-3-yloxy)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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